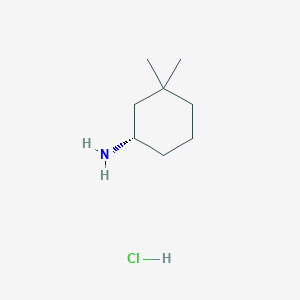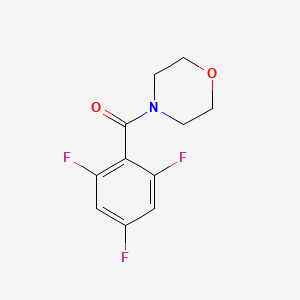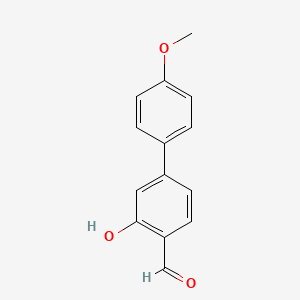
2-Formyl-5-(4-methoxyphenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-5-(4-methoxyphenyl)phenol is an aromatic compound with a complex structure that includes both aldehyde and phenol functional groups
作用机制
Target of Action
It is known that organoboron compounds, which this compound could potentially be used to synthesize, are highly valuable building blocks in organic synthesis .
Mode of Action
Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Organoboron compounds, which this compound could potentially be used to synthesize, are known to participate in a variety of transformations that can lead to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Formyl-5-(4-methoxyphenyl)phenol. For instance, organoboron compounds, which this compound could potentially be used to synthesize, are known to be relatively stable, readily prepared, and generally environmentally benign .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another method involves the use of Friedel-Crafts acylation followed by a conversion from the acyl group to an aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as palladium catalysts in Suzuki–Miyaura coupling, is common in industrial settings to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-Formyl-5-(4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-Formyl-5-(4-methoxyphenyl)benzoic acid.
Reduction: 2-Hydroxymethyl-5-(4-methoxyphenyl)phenol.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学研究应用
2-Formyl-5-(4-methoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
相似化合物的比较
Similar Compounds
2-Formyl-4-(4-methoxyphenyl)phenol: Similar structure but with different substitution pattern on the aromatic ring.
5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of a phenol ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a phenol ring.
Uniqueness
2-Formyl-5-(4-methoxyphenyl)phenol is unique due to its specific substitution pattern and the presence of both aldehyde and phenol functional groups
属性
IUPAC Name |
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOELUJXLGAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647401 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014625-93-4 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol](/img/structure/B6334513.png)
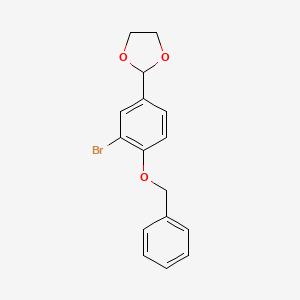
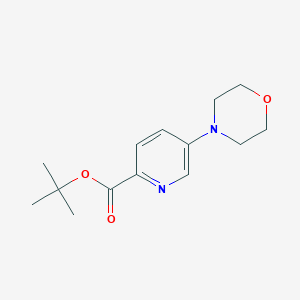
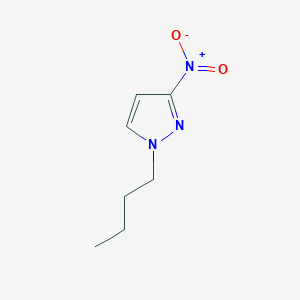
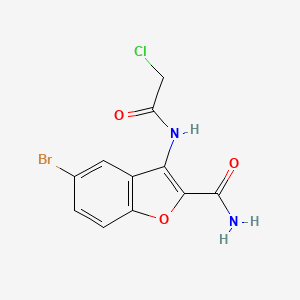
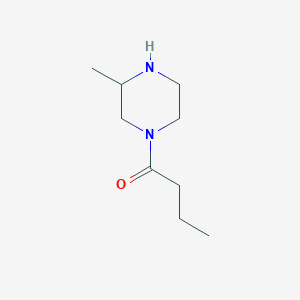
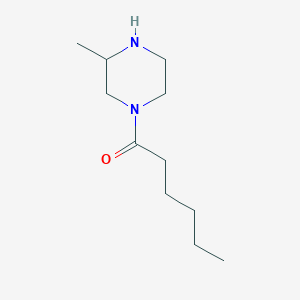
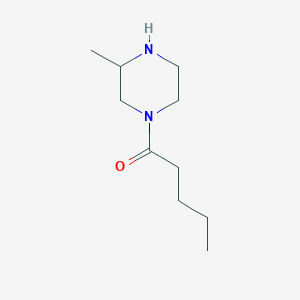
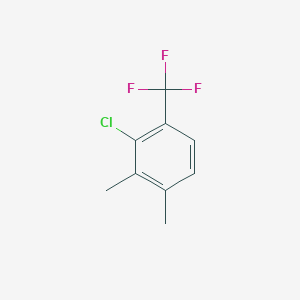
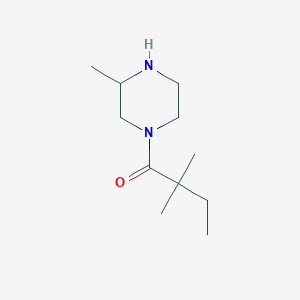
![2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride](/img/structure/B6334577.png)
